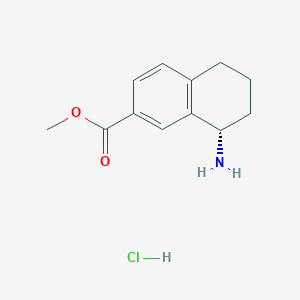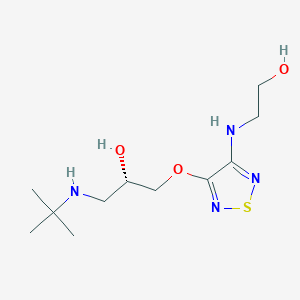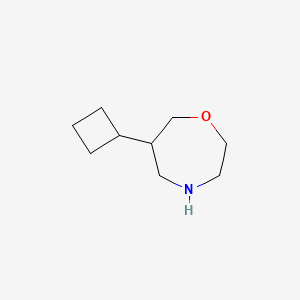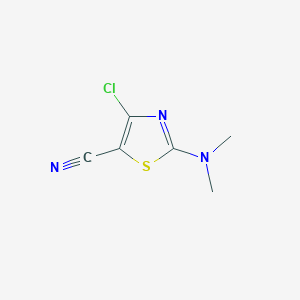
2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
Overview
Description
“2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride” is a chemical compound with the molecular weight of 176.6 . The compound is part of a unique class of chemicals known as pyrazole-bearing compounds, which are known for their diverse pharmacological effects .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride” is1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H . This indicates the presence of a pyrazole ring in the molecule. Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride” is a solid substance . Its molecular weight is 176.6 .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like 2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride have shown potent antileishmanial and antimalarial activities. A molecular simulation study justified the in vitro antipromastigote activity of a related compound with a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Antimicrobial Potential
Some derivatives have demonstrated good antimicrobial potential against various pathogens. This makes them valuable in the research and development of new antimicrobial agents .
Antifungal, Antibacterial, and Antioxidant Activities
A series of tetrasubstituted pyrazolines synthesized from pyrazole derivatives has shown promising antifungal, antibacterial, and antioxidant activities. These properties are crucial for developing treatments against infectious diseases and managing oxidative stress-related conditions .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives have been noted for their anti-inflammatory and analgesic effects. These properties are significant for the development of new pain management and anti-inflammatory drugs .
Anticonvulsant Properties
These compounds also exhibit anticonvulsant properties, which are essential in the treatment and management of seizure disorders .
Anticancer and Antitubercular Activities
The derivatives have been explored for their anticancer and antitubercular activities, contributing to the fight against cancer and tuberculosis .
Enantioselective Synthesis
Pyrazolone derivatives have been used in enantioselective synthesis, which is vital for creating chiral compounds that can be used in various pharmaceutical applications .
Synthesis and Functionalization
The synthesis and functionalization of pyrazole derivatives are areas of active research. The diverse structural possibilities make them a functional scaffold for preparing various compounds with potential new applications .
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-4-5(3-7-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYUQQBUUFMODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
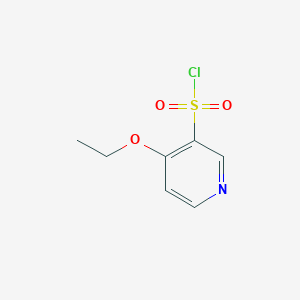
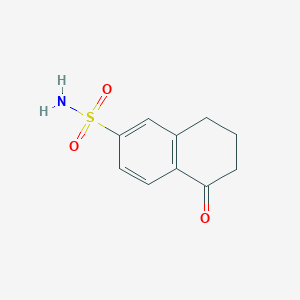


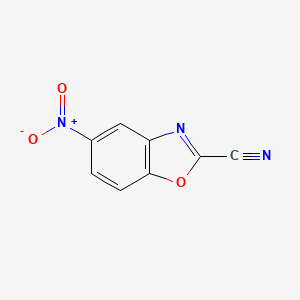
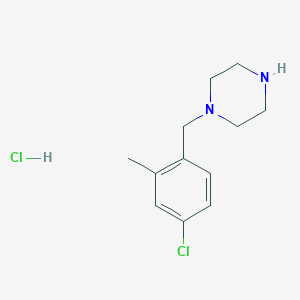

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
